Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride involves several steps. One common method includes the reaction of 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid with methanol in the presence of a catalyst to form the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in cellular processes. For example, it can inhibit certain enzymes, thereby affecting metabolic pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride can be compared with similar compounds such as:
Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride: This compound has a similar structure but differs in the position of the ester group, which can lead to different chemical and biological properties.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound is used in different types of chemical reactions and has distinct applications.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Known for its neurotoxic effects, this compound is used in neurological research.
Properties
IUPAC Name |
methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10;/h2-5,9,14H,6-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRYUHRJGRBAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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